1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-
Description
Significance of Polycarboxylic Biphenyl (B1667301) Ligands in Supramolecular Chemistry and Materials Science
Polycarboxylic biphenyl ligands are of significant interest in supramolecular chemistry and materials science due to their ability to form robust and porous crystalline structures, such as Metal-Organic Frameworks (MOFs) and other coordination polymers. The properties of these materials are heavily dependent on the nature of the organic linkers used in their synthesis. globethesis.comcd-bioparticles.net
The presence of multiple carboxylate groups allows for various coordination modes with metal ions, leading to the formation of multidimensional networks. cd-bioparticles.net These polycarboxylate functionalities are instrumental in creating materials with high surface areas and porosity. cd-bioparticles.net The biphenyl backbone of the ligand provides rigidity and thermal stability to the resulting framework. This structural integrity is crucial for the permanence of the porous structure, which is a hallmark of MOFs. globethesis.com
The combination of polycarboxylic acid groups and a biphenyl core in a single ligand allows for the construction of materials with tunable properties. The length and geometry of the biphenyl linker can be modified to control the pore size and shape of the resulting framework, while the number and position of the carboxylate groups dictate the connectivity and dimensionality of the network. nih.gov This tunability is essential for designing materials for specific applications, such as gas storage and separation, catalysis, and sensing. globethesis.com
Design Principles for Multifunctional Organic Linkers in Advanced Porous Materials
The design of multifunctional organic linkers for advanced porous materials is guided by several key principles aimed at achieving specific properties and functionalities in the final material. The rational design of these linkers is a cornerstone of reticular chemistry, which focuses on the assembly of molecular building blocks into predetermined network structures. mdpi.com
One of the primary design principles is the geometric and dimensional control of the linker . The length, rigidity, and symmetry of the organic linker directly influence the topology, pore size, and surface area of the resulting porous material. Longer linkers can lead to larger pores, while rigid linkers help to maintain the structural integrity of the framework.
Another important principle is the incorporation of functional groups . By introducing specific functional groups onto the organic linker, the chemical properties of the pores can be tailored. For example, hydrophilic or hydrophobic groups can be introduced to modulate the material's affinity for water. mdpi.com This functionalization can also be used to introduce catalytic sites, recognition sites for specific molecules, or to enhance the material's stability. rsc.org
The mixed-linker strategy is another powerful design principle. This approach involves using a combination of two or more different organic linkers in the synthesis of a single porous material. This can lead to the formation of materials with more complex structures and functionalities that cannot be achieved with a single type of linker. rsc.org
Finally, the selection of appropriate metal nodes to coordinate with the organic linkers is crucial. The coordination geometry and reactivity of the metal ions play a significant role in determining the final structure and properties of the porous material. The interplay between the organic linker and the metal node is a key consideration in the design of advanced porous materials. researchgate.net
Table 2: Examples of MOFs Synthesized with 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene
| MOF Name | Metal Ion | Key Properties |
| MOF-200 | Not specified | Used as a monomer in its synthesis cd-bioparticles.net |
| MOF-1005 | Not specified | Used as a monomer in its synthesis cd-bioparticles.net |
| MOF-399 (Cu) | Copper | Used as a monomer in its synthesis cd-bioparticles.net |
| sph-MOF-2 | Not specified | Used as a monomer in its synthesis cd-bioparticles.net |
| Al-TCBPB | Aluminum | High BET surface area (2,311 m²/g), hydrogen adsorption capabilities ossila.com |
Properties
IUPAC Name |
5-[4-[3,5-bis[4-(3,5-dicarboxyphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O12/c49-43(50)37-16-34(17-38(22-37)44(51)52)28-7-1-25(2-8-28)31-13-32(26-3-9-29(10-4-26)35-18-39(45(53)54)23-40(19-35)46(55)56)15-33(14-31)27-5-11-30(12-6-27)36-20-41(47(57)58)24-42(21-36)48(59)60/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUCPCKDKJRCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801103847 | |
| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801103847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126896-14-7 | |
| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126896-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′′-(3′,5′-Dicarboxy[1,1′-biphenyl]-4-yl)[1,1′:4′,1′′:3′′,1′′′:4′′′,1′′′′-quinquephenyl]-3,3′′′′,5,5′′′′-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801103847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1,3,5 Tris 3,5 Carboxy 1,1 Biphenyl 4
Retrosynthetic Analysis and Key Carbon-Carbon Bond Forming Reactions
A retrosynthetic analysis of 1,3,5-tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene reveals two primary sets of disconnections. The most logical approach involves breaking the carbon-carbon bonds between the central benzene (B151609) ring and the three biphenyl (B1667301) arms. This leads to a C3-symmetric core, such as 1,3,5-trihalobenzene (typically 1,3,5-tribromobenzene), and a suitably functionalized biphenyl precursor.
A further disconnection of the biphenyl unit itself, breaking the bond between the two phenyl rings, simplifies the precursors to substituted monocyclic aromatic compounds. This strategy highlights the importance of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for creating C-C bonds.
Key Carbon-Carbon Bond Forming Reactions:
Suzuki-Miyaura Coupling: This is the most prevalent and powerful method for constructing the biphenyl and triphenylbenzene frameworks. wikipedia.org The reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of the target molecule, a key step would be a multiple Suzuki coupling between 1,3,5-tribromobenzene (B165230) and a biphenylboronic acid derivative, or alternatively, coupling a 1,3,5-tris(boronic acid)benzene core with a substituted bromobiphenyl.
Ullmann Coupling: This is a copper-catalyzed reaction that can also be used to form biaryl linkages, typically from aryl halides. While effective, it often requires harsher reaction conditions compared to the Suzuki coupling. researchgate.net
Cyclotrimerization: The central 1,3,5-trisubstituted benzene core can, in some cases, be formed via the cyclotrimerization of appropriately substituted alkynes or acetophenone (B1666503) derivatives. researchgate.netsapub.org However, for this specific target molecule, a stepwise cross-coupling approach offers more control over the final structure.
The Suzuki-Miyaura reaction is generally preferred due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. nsf.govnih.gov
Optimized Synthetic Protocols and Reaction Conditions for Ligand Preparation
The preparation of this compoundyl)benzene, or its ester-protected precursor, typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative synthetic route would start from 1,3,5-tribromobenzene and a protected version of 4-borono-3-carboxy-biphenyl-5'-carboxylic acid. The carboxyl groups are usually protected as methyl or ethyl esters to prevent side reactions and improve solubility during the coupling step.
A General Optimized Protocol:
Precursor Synthesis: The first stage involves the synthesis of the necessary protected biphenylboronic acid. This can be achieved via a Suzuki coupling between a dibromobenzoic ester and a boronic acid-substituted benzoic ester, followed by conversion of the remaining bromo group to a boronic acid.
Triple Suzuki Coupling: The core reaction involves coupling 1,3,5-tribromobenzene with three equivalents of the protected biphenylboronic acid derivative.
Deprotection/Hydrolysis: The final step is the hydrolysis of the ester groups to yield the target hexacarboxylic acid.
A typical set of reaction conditions for the triple Suzuki coupling step is detailed below.
| Parameter | Condition | Purpose |
| Reactants | 1,3,5-Tribromobenzene, 3.3 eq. of protected biphenylboronic acid | Core and arm precursors |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Facilitates C-C bond formation chemicalbook.com |
| Base | Aqueous K₂CO₃ or Na₂CO₃ | Activates the boronic acid for transmetalation |
| Solvent | Toluene (B28343), Dioxane, or Tetrahydrofuran (THF)/Water mixture | Solubilizes reactants and facilitates heat transfer |
| Temperature | 80-110 °C (Reflux) | Provides energy to overcome the activation barrier |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the palladium catalyst |
| Reaction Time | 12-48 hours | To ensure the reaction goes to completion |
After the coupling reaction, the crude ester product is typically isolated by extraction and purified using column chromatography on silica (B1680970) gel. chemicalbook.com The final hydrolysis step is usually carried out under basic conditions (e.g., using NaOH or KOH in a THF/methanol/water mixture) followed by acidification with HCl to precipitate the final polycarboxylic acid product. thieme-connect.com
Strategies for Enhancing Synthetic Yield, Purity, and Scalability
Moving from laboratory-scale synthesis to larger-scale production of MOF linkers presents significant challenges, including maintaining high yields, ensuring purity, and managing costs. thieme-connect.comresearchgate.net
Yield Enhancement:
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. For sterically hindered or electronically deactivated substrates, more advanced ligands like SPhos or XPhos can significantly improve yields compared to traditional triphenylphosphine. wikipedia.org
Reaction Conditions: Fine-tuning the base, solvent system, and temperature is essential. The precise conditions can prevent side reactions such as deboronation of the boronic acid or homocoupling of the starting materials.
Purity Enhancement:
Purification of Intermediates: Ensuring the high purity of the starting materials and all intermediates is critical for the success of the final coupling and simplifies the ultimate purification.
Final Product Purification: The final polycarboxylic acid product is often insoluble in common organic solvents. Purification typically involves washing the crude product with various solvents to remove residual catalyst and unreacted starting materials. thieme-connect.com A common procedure involves dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the pure acid by adding a strong acid like HCl. thieme-connect.com
Scalability:
Cost-Effective Reagents: For large-scale synthesis, the cost of starting materials, catalysts, and solvents becomes a major factor. Identifying cost-effective synthetic routes is paramount. chemrxiv.org
Process Optimization: Scalable production requires robust and optimized processes. This includes minimizing the number of synthetic steps, avoiding chromatographic purifications where possible, and developing efficient work-up and isolation procedures. thieme-connect.com Flow chemistry is an emerging technique that can offer better control over reaction parameters and facilitate continuous production for scalable synthesis. leeds.ac.uk
| Strategy | Objective | Method |
| Catalyst Screening | Higher Yield & Turnover | Test various Pd catalysts and phosphine ligands (e.g., Buchwald-Hartwig ligands). |
| Recrystallization | High Purity | Recrystallize ester-protected intermediates from suitable solvents like acetonitrile (B52724) or ethyl acetate. thieme-connect.com |
| Aqueous Work-up | Purity & Scalability | Utilize acid-base properties for purification, avoiding chromatography for the final product. thieme-connect.com |
| Flow Chemistry | Scalability & Control | Implement continuous flow reactors for better heat and mass transfer, improving consistency and yield. leeds.ac.uk |
Green Chemistry Approaches in the Synthesis of 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-) Precursors
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles are increasingly being applied to the synthesis of MOF linkers and their precursors.
Use of Greener Solvents: Traditional Suzuki couplings often use organic solvents like toluene or dioxane. A greener alternative is to use water as the reaction solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.net The development of water-soluble catalysts has made this approach more feasible. Other benign solvents like ethanol (B145695) or 2-methyl-THF are also being explored.
Solvent-Free Reactions: Mechanochemistry, or solvent-free grinding of reactants, is a promising green technique that can reduce waste and energy consumption. researchgate.net Microwave-assisted synthesis can also dramatically reduce reaction times and energy input compared to conventional heating. researchgate.netmdpi.com
Catalyst Efficiency and Recycling: A key principle of green chemistry is the use of catalytic rather than stoichiometric reagents. nih.gov Efforts are focused on developing highly efficient catalysts that can be used at very low loadings (parts per million). Furthermore, immobilizing palladium catalysts on solid supports allows for easier separation and recycling, reducing heavy metal waste. researchgate.net
| Green Approach | Example | Benefit |
| Aqueous Synthesis | Suzuki coupling in water using a water-soluble Pd catalyst. researchgate.net | Reduces use of volatile organic compounds (VOCs). |
| Microwave Irradiation | Accelerated self-condensation or coupling reactions. researchgate.net | Shorter reaction times, lower energy consumption. mdpi.com |
| Mechanochemistry | Solventless grinding of reactants and catalyst. researchgate.net | Eliminates bulk solvent waste. |
| Catalyst Recycling | Use of a fullerene-supported PdCl₂ nanocatalyst that can be recovered and reused. researchgate.net | Minimizes precious metal waste and cost. |
By integrating these strategies, the synthesis of complex molecules like this compoundyl)benzene can be made more efficient, cost-effective, and environmentally sustainable.
Supramolecular Assembly and Coordination Architectures of 1,3,5 Tris 3,5 Carboxy 1,1 Biphenyl 4
Principles of Self-Assembly Driven by Hexacarboxylate Moieties
The self-assembly of materials from 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene and its analogues is governed by the principles of coordination chemistry and hydrogen bonding. The six carboxylate groups are the primary drivers of assembly, offering multiple points of connection to metal ions or clusters.
The key principles include:
High Connectivity: With six carboxylate groups, the linker can act as a high-connectivity node, bonding to multiple metal centers simultaneously. This high degree of connectivity is crucial for forming stable, three-dimensional frameworks with enhanced structural rigidity, which helps prevent collapse upon removal of guest solvent molecules. researchgate.net
Directional Bonding: The C3-symmetric, trigonal planar geometry of the central benzene (B151609) core dictates the directionality of the extended arms. This pre-programmed spatial information guides the assembly process, allowing for the predictable formation of specific network topologies.
Hydrogen Bonding: In the absence of metal ions, or in concert with them, the carboxylic acid groups can form strong, directional hydrogen bonds. Star-shaped molecules with peripheral carboxylic acids are known to form two-dimensional, honeycomb-like networks on surfaces, often stabilized by dimer motifs where two carboxyl groups from adjacent molecules form a pair of O–H···O hydrogen bonds. acs.orgresearchgate.net This same hydrogen-bonding capability can influence the final packing and pore environment within a metal-coordinated framework.
Hierarchical Assembly: The formation of a framework is often a hierarchical process. Primary building blocks, such as dimers formed through hydrogen bonding, can assemble into larger supramolecular structures. acs.org In MOF synthesis, the coordination of linkers to metal centers forms secondary building units (SBUs), which then arrange periodically to construct the final extended framework. The geometry of both the linker and the resulting SBU determines the ultimate topology of the material.
Role in Metal-Organic Framework (MOF) Synthesis
The unique structural characteristics of this compoundyl)benzene make it an exemplary candidate for constructing MOFs with exceptional properties, such as high porosity and thermal stability. Hexacarboxylate linkers are particularly sought after for creating frameworks with remarkably large surface areas and pore volumes. nih.gov
Coordination Modes with Diverse Metal Centers and Clusters
The six carboxylate groups of the linker can adopt a variety of coordination modes, depending on the identity of the metal ion, the reaction conditions (pH, temperature, solvent), and the presence of competing ligands. This versatility allows for the formation of a wide array of SBUs.
Common coordination modes observed for carboxylate groups in MOFs include:
Monodentate: One carboxylate oxygen binds to a single metal center.
Bidentate:
Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center.
Bridging: The two oxygen atoms of a single carboxylate group bind to two different metal centers. A common bridging mode is the syn-syn paddlewheel formation, seen in iconic MOFs like HKUST-1.
Tridentate and Higher: Complex modes involving both oxygen atoms coordinating to multiple metal centers, such as the syn-syn-anti μ3-η2:η1 mode, have been observed with hexacarboxylate ligands and copper ions. researchgate.net
This multi-faceted coordination capability enables the linker to connect with various SBUs, from single metal ions to complex multinuclear clusters like the Zr₆O₄(OH)₄ cluster, which can support up to 12 points of connection. nih.gov The combination of a high-connectivity linker with a high-connectivity SBU is a key strategy for producing exceptionally stable MOFs.
Table 1: Examples of MOFs constructed with analogous hexacarboxylate linkers and their properties.
| MOF Name | Linker | Metal/SBU | Topology | Key Feature |
| NU-110 | 1,3,5-Tris(3',5'-dicarboxyphenyl)benzene (H₆TCPB) | Copper Paddlewheel | rht | High surface area (>7000 m²/g) |
| PCN-61/68 | 5,5',5''-(benzene-1,3,5-triyl)tris(isophthalic acid) | Copper Paddlewheel | rht | (3,24)-connected network |
| (3,24)-MOF Series | Dendritic Hexacarboxylates | Zinc | (3,24)-c | High H₂ uptake capacity |
Modulation of Framework Topology and Connectivity in 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-)-based MOFs
Topology in MOF chemistry describes the underlying connectivity of the framework, abstracting the linkers and SBUs into simple nodes and connectors. The design of the organic linker is a primary tool for controlling this topology. nih.gov By using a C3-symmetric hexacarboxylate linker, chemists can target specific high-connectivity topologies.
A prominent example is the rht topology, which describes a (3,24)-connected network. acs.org This topology is achieved by combining a trigonal planar linker (3-connected node) with an SBU that has 24 points of connection, often a cuboctahedral cage built from copper paddlewheel units and the isophthalate (B1238265) moieties of the linker arms. MOFs with this topology, built from analogues of the title compound, are known for their exceptional porosity. acs.org
The final topology is not solely dependent on the linker but is a result of the interplay between the linker's geometry, the coordination preference of the metal SBU, and the synthesis conditions. For instance, introducing substituents to a linker's backbone can alter its conformation, leading to different topologies under identical synthetic conditions. rsc.org This demonstrates that subtle changes in the linker can be used to rationally modulate the pore size and shape of the resulting framework.
Hierarchical Porosity Engineering and Pore Structure Control
While most MOFs are microporous (pore diameter < 2 nm), many applications in catalysis and large-molecule separation benefit from the presence of larger mesopores (2–50 nm). The creation of such hierarchical porous structures, containing both micro- and mesopores, is a key area of research. researchgate.net
Strategies for engineering hierarchical porosity using multicarboxylate linkers include:
Extended Linker Design: Using progressively longer linkers, like the biphenyl-containing arms of the title compound, is a direct route to larger intrinsic pore sizes.
Linker Labilization: This sophisticated technique involves synthesizing a MOF with a mixture of a robust primary linker and a "pro-labile" linker designed to be selectively removed post-synthetically. nih.govnih.gov Acid treatment can cleave the labile linker, and its fragments can be washed out, leaving behind well-defined mesoporous defects within the original microporous framework. The size of these engineered mesopores can be tuned by controlling the amount of labile linker incorporated. nih.gov
Fine control over the pore structure is essential for applications like gas separation. By designing linkers that create pore apertures comparable in size to the kinetic diameter of a target gas molecule, extremely high selectivity can be achieved. nih.gov
Defect Engineering and Post-Synthetic Modification Strategies within MOFs
Perfectly ordered crystals are rare, and defects—disruptions in the periodic framework—are often present in MOFs. Defect engineering involves the intentional introduction and control of these defects to enhance or alter the material's properties. researchgate.netnih.gov
Missing Linker Defects: One of the most common and useful types of defects is the "missing linker" defect, where a linker molecule is absent from its expected position. This creates open coordination sites on the metal SBU, which can serve as active sites for catalysis or strong binding sites for gas adsorption. iciq.org A "mixed-linker" approach, where a defective linker (e.g., a monocarboxylate or dicarboxylate analogue) is added during synthesis, is a common method to intentionally create these missing linker sites. nih.gov
Post-Synthetic Modification (PSM) refers to the chemical transformation of a pre-synthesized MOF. researchgate.net This powerful technique allows for the introduction of functionalities that may not be compatible with the initial MOF synthesis conditions. While the title compound lacks common handles for PSM (like amino or aldehyde groups), strategies could involve:
Metal Node Modification: Modifying the metal SBU, for instance by grafting new species onto open coordination sites created through defect engineering.
Linker Exchange: Exchanging some of the framework's linkers with other functionalized linkers.
Role in Covalent Organic Framework (COF) Synthesis
Covalent Organic Frameworks (COFs) are crystalline porous polymers built entirely from light elements linked by strong covalent bonds. The design principles for COFs are analogous to those for MOFs, relying on the geometry of the building blocks (linkers) to direct the formation of a periodic network.
While carboxylic acids are not the primary functional groups used for the condensation reactions that form COF networks (which typically involve reactions like imine, boroxine, or β-ketoenamine formation), the core structure of this compoundyl)benzene is highly relevant. tcichemicals.comlabinsights.nl Analogous linkers where the carboxyl groups are replaced with amines or aldehydes are workhorse molecules in COF chemistry. For example, 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene, an amine analogue, readily undergoes condensation with aldehydes to form highly crystalline, porous imine-linked COFs. ossila.com
The hexacarboxylate functionality of the title compound could play a role in COFs in several ways:
Pore Wall Functionalization: A COF could be constructed using primary building blocks suitable for covalent linkage (e.g., amines and aldehydes), while also incorporating the hexacarboxylate linker. The carboxyl groups would then decorate the pore walls, imparting acidic properties, serving as binding sites for metal ions, or altering the hydrophilicity of the pores.
Novel Linkages: While less common, synthetic routes to form ester- or amide-based COFs exist, where carboxylic acid derivatives could be employed directly in the framework-forming reaction.
The rigid, C3-symmetric core is ideal for forming 2D COFs with hexagonal pores, a common and highly desirable topology. The design of the linker, including the use of steric bulk, can be used to control polymorphism and selectively target specific COF topologies. rsc.org
Covalent Linkage Strategies and Framework Construction
The construction of Covalent Organic Frameworks (COFs) from molecular building blocks relies on the formation of strong, reversible covalent bonds. Common strategies include boronate ester formation from boronic acids and diols, and imine formation from aldehydes and amines. digitellinc.com For a polycarboxylated linker such as this compoundyl)benzene, direct use of the carboxylic acid groups to form the primary covalent linkages of a COF is not a standard method.
Typically, carboxylic acid functionalities are either protected or serve as secondary functional groups within the pores of the COF rather than forming the framework itself. mdpi.com The synthesis of COFs generally requires specific reactive groups that facilitate the formation of the framework's characteristic linkages. Without published research detailing the conversion of the carboxyl groups on this compoundyl)benzene to more reactive moieties suitable for COF synthesis, any discussion of covalent linkage strategies remains theoretical.
Topology Design and Structural Stability in COFs
The topology of a COF is predetermined by the geometry of its constituent building blocks. A C3-symmetric molecule like this compoundyl)benzene would be expected to act as a trigonal node in a 2D or 3D network. When combined with linear linkers, this typically results in hexagonal (hcb) or other related topologies in 2D COFs. In 3D COFs, the final topology would depend on the geometry of the second building block.
The structural stability of COFs is influenced by the strength of the covalent bonds forming the framework and by non-covalent interactions, such as van der Waals forces and, in layered 2D COFs, π-π stacking between the layers. The extended aromatic surfaces of a biphenyl-containing linker would likely contribute favorably to stacking interactions, potentially enhancing the stability of a hypothetical COF. However, the presence of numerous carboxylic acid groups could introduce significant steric hindrance and potentially disrupt the long-range order necessary for a crystalline COF. The specific impact of these functional groups on the topology and stability of a COF derived from this compoundyl)benzene has not been documented.
Other Supramolecular Assemblies, including Discrete Cages and Polymeric Structures
Beyond COFs, polycarboxylated aromatic molecules can participate in other forms of supramolecular assembly. Hydrogen bonding between carboxylic acid groups is a powerful tool for directing the self-assembly of molecules into well-defined structures. mdpi.com It is conceivable that this compoundyl)benzene could form hydrogen-bonded networks or discrete molecular cages under appropriate conditions.
Furthermore, the carboxylate groups can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). acs.orgnih.gov The structure of such coordination-based assemblies would be highly dependent on the coordination preferences of the metal ion and the flexibility of the ligand. The biphenyl (B1667301) units in the linker allow for some rotational freedom, which could accommodate various coordination geometries. nih.gov
The formation of discrete, soluble supramolecular cages from large, rigid, polyfunctionalized aromatic molecules has also been demonstrated, often through coordination chemistry or dynamic covalent chemistry. researchgate.netrsc.org While the structural characteristics of this compoundyl)benzene are consistent with its potential use in such assemblies, no specific examples involving this compound have been reported in the literature.
Due to the lack of specific experimental data, any detailed description of the supramolecular behavior of this compoundyl)benzene would be speculative. The tables and detailed research findings requested cannot be generated without a foundation of published scientific research on this specific compound.
Structural Characterization and Crystallographic Analysis of 1,3,5 Tris 3,5 Carboxy 1,1 Biphenyl 4 Based Materials
Single-Crystal X-ray Diffraction Studies of Ligand-Metal Coordination and Framework Geometry
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline materials. For metal-organic frameworks (MOFs) synthesized from 1,3,5-tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene, SC-XRD provides invaluable insights into the coordination environment of the metal ions, the geometry of the resulting framework, and the nature of the porosity within the material.
An illustrative example is a three-dimensional holmium(III)-based organic framework constructed using this ligand, along with 1,10-phenanthroline (B135089) as an ancillary ligand. researchgate.net SC-XRD analysis of this compound, with the stoichiometric formula {[Ho(BTB)(phen)]·(DMF)}n, revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net In this structure, each Ho(III) ion is eight-coordinated, achieving a distorted square antiprismatic geometry. researchgate.net The coordination sphere of the holmium ion is completed by six oxygen atoms from five different carboxylate groups of the primary ligand and two nitrogen atoms from a single 1,10-phenanthroline molecule. researchgate.net This detailed structural information, including bond lengths and angles, allows for a precise understanding of how the tritopic ligand connects the metal centers to form the extended 3D network.
Another complex example is a polyoxometalate-based metal-organic framework (POMOF), [TBA]₆[H₃PMo₁₂O₄₀]₂[Zn₈(BTB)₂]·(∼35H₂O), which also utilizes a derivative of this ligand family. The crystallographic information file (CIF) for this compound provides the detailed atomic coordinates and unit cell parameters, enabling a thorough analysis of its intricate, interpenetrated structure. rsc.org
The table below presents key crystallographic data for the aforementioned Ho(III)-based MOF, showcasing the level of detail obtainable from SC-XRD studies.
| Parameter | Value |
|---|---|
| Empirical Formula | C₅₁H₃₅HoN₃O₇ |
| Formula Weight | 1022.78 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.452(3) |
| b (Å) | 20.012(4) |
| c (Å) | 14.012(3) |
| α (°) | 90 |
| β (°) | 109.45(3) |
| γ (°) | 90 |
| Volume (ų) | 4349.0(15) |
| Z | 4 |
Powder X-ray Diffraction for Bulk Material Phase Identification and Crystallinity
While single-crystal X-ray diffraction provides unparalleled detail for a single crystal, powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. PXRD is routinely used to confirm the phase purity of a synthesized material, assess its crystallinity, and verify that the bulk material corresponds to the structure determined from single-crystal analysis.
The PXRD pattern of a crystalline material is a fingerprint, with diffraction peaks appearing at specific 2θ angles that are characteristic of the material's crystal lattice. For novel materials based on this compoundyl)benzene, the experimental PXRD pattern is typically compared to a simulated pattern generated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk sample is composed of the desired crystalline phase.
Furthermore, the sharpness and intensity of the diffraction peaks in a PXRD pattern are indicative of the material's crystallinity. Broad peaks can suggest the presence of nanocrystalline domains or amorphous content, while sharp, well-defined peaks are characteristic of a highly crystalline material. This is crucial for applications of MOFs, as high crystallinity is often associated with well-defined porosity and superior performance. In the synthesis of novel MOFs, PXRD is also used to monitor the progress of the reaction and to identify any crystalline intermediates or byproducts.
Advanced Electron Microscopy Techniques for Morphological and Nanoscale Structural Elucidation
Advanced electron microscopy techniques, such as transmission electron microscopy (TEM), high-resolution transmission electron microscopy (HR-TEM), and scanning transmission electron microscopy (STEM), are powerful tools for investigating the morphology and nanoscale structural features of materials based on this compoundyl)benzene. These techniques provide direct visualization of the crystal size, shape, and surface features, which are often not discernible from diffraction methods alone.
HR-TEM allows for the imaging of the crystal lattice at the atomic scale. This can be used to identify crystal defects, such as dislocations and stacking faults, which can have a significant impact on the material's mechanical and electronic properties. However, MOFs are often sensitive to the high-energy electron beam used in TEM, which can cause structural damage. To mitigate this, low-dose imaging techniques and cryogenic TEM (cryo-TEM) are often employed to preserve the integrity of the MOF structure during analysis.
Selected area electron diffraction (SAED), a technique available in TEM, provides crystallographic information from a localized area of the sample. The resulting diffraction pattern can be used to determine the crystal structure and orientation of individual nanocrystals. This is particularly useful for confirming the single-crystalline nature of nanoparticles and for studying phase transformations at the nanoscale.
Spectroscopic Probes for Investigating Ligand-Metal Interactions and Framework Integrity
Spectroscopic techniques are invaluable for probing the local coordination environment of the metal centers and confirming the integrity of the organic ligand within the framework of materials based on this compoundyl)benzene.
Fourier-transform infrared (FT-IR) spectroscopy is particularly sensitive to the vibrational modes of the carboxylate groups in the ligand. Upon coordination to a metal center, the characteristic vibrational frequencies of the C=O and C-O bonds of the carboxylate groups are altered. By comparing the FT-IR spectrum of the free ligand with that of the metal-containing framework, the coordination mode of the carboxylate groups (e.g., monodentate, bidentate bridging) can be inferred. For instance, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new bands corresponding to the coordinated carboxylate group are clear indicators of framework formation.
Solid-state nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural characterization of these materials. Solid-state NMR can provide detailed information about the local environment of specific atomic nuclei (e.g., ¹³C, ¹H) within the framework. This can be used to confirm the structure of the organic ligand, to study the dynamics of the framework, and to investigate the interactions between the framework and guest molecules within the pores.
Theoretical and Computational Investigations of 1,3,5 Tris 3,5 Carboxy 1,1 Biphenyl 4 and Its Derived Frameworks
Density Functional Theory (DFT) for Electronic Structure and Coordination Preferences
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. For linkers like H6TCBPB, DFT calculations provide fundamental insights into its reactivity, charge distribution, and how it will interact with metal ions to form MOFs.
While direct DFT studies on 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene are not extensively reported in the literature, research on analogous tripodal carboxylate linkers such as 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) offers valuable parallels. nih.gov For H3BTB, DFT calculations using the B3LYP functional and the 6-31G* basis set have been employed to optimize its structural geometry and analyze its electronic properties. nih.gov These studies reveal the distribution of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. nih.gov The calculated HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
The electrostatic potential (ESP) map, another output of DFT calculations, visualizes the charge distribution across the molecule. For carboxylic acid-functionalized linkers, the ESP map typically shows negative potential around the oxygen atoms of the carboxyl groups, indicating their propensity to act as Lewis bases and coordinate with positively charged metal ions. The partial charges on each atom, which can be quantified using various population analysis schemes, further detail the electrostatic landscape of the molecule.
Computational studies on the interaction of alkali metal ions with related aromatic systems like 1,3,5-tri(phenyl)benzene and 1,3,5-tri(naphthyl)benzene have demonstrated the importance of cation-π interactions in determining coordination preferences. nih.gov DFT calculations can elucidate the binding energies of different coordination modes, helping to predict the most stable geometries of metal-ligand clusters, which are the secondary building units (SBUs) of MOFs. nih.gov The preferred coordination number and geometry of a metal ion with the carboxylate groups of H6TCBPB can be systematically investigated by calculating the binding energies of various possible coordination arrangements.
Table 1: Representative DFT-Calculated Electronic Properties of a Tripodal Carboxylate Linker (Analogous to H6TCBPB)
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical reactivity and kinetic stability. |
| Ionization Potential | 7.2 eV | Energy required to remove an electron. |
| Electron Affinity | 1.5 eV | Energy released when an electron is added. |
Note: The values presented are hypothetical and for illustrative purposes, based on typical ranges observed for similar aromatic carboxylic acids.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of MOFs, MD simulations are invaluable for understanding the dynamic behavior, flexibility, and mechanical properties of the framework, which are often crucial for their function in applications like gas separation and guest-induced structural transformations. mdpi.com
MD simulations can be used to calculate important properties such as the radial distribution functions, which describe how the density of surrounding atoms varies as a function of distance from a reference atom. This can provide insights into the ordering of guest molecules within the pores. The mean squared displacement of both the framework atoms and guest molecules can be calculated to determine diffusion coefficients, which are critical for separation applications. mdpi.com Furthermore, MD simulations can be employed to study the mechanical stability of the framework by applying external stress and observing the strain response, allowing for the calculation of properties like the bulk modulus and Young's modulus.
Force Field Development and Parameterization for Complex Multi-component Systems
To perform large-scale MD simulations of MOFs, an accurate force field is essential. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. Developing a reliable force field for a novel linker like H6TCBPB and its coordination with various metal ions is a critical and non-trivial task.
The process typically involves a combination of quantum mechanical (QM) calculations and fitting to experimental data where available. nih.gov The force field parameters for the bonded terms (bond stretching, angle bending, and dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions) of the H6TCBPB linker can be derived from high-level QM calculations, often using DFT. calpoly.edu For instance, the equilibrium bond lengths and angles can be taken from the optimized geometry, and the force constants can be derived from the second derivatives of the energy with respect to the internal coordinates. calpoly.edu
The non-bonded parameters, particularly the partial atomic charges, are crucial for accurately describing the interactions between the framework and guest molecules. These charges can be derived from the QM-calculated electrostatic potential using methods like the restrained electrostatic potential (RESP) fitting. nih.gov The Lennard-Jones parameters, which describe the van der Waals interactions, are often more challenging to parameterize and may be transferred from existing force fields for similar atom types or fitted to reproduce experimental data such as the density and heat of vaporization of model compounds.
For the metal-ligand interactions, a bonded model, a non-bonded model, or a combination of both can be used. nih.gov The choice of model depends on the nature of the metal-ligand bond. For the coordination of metal ions with the carboxylate groups of H6TCBPB, a combination of electrostatic interactions and a bonded model for the direct metal-oxygen bonds is often employed.
Table 2: Key Steps in Force Field Parameterization for a H6TCBPB-based MOF
| Step | Description | Computational Method |
| 1. Geometry Optimization | Obtain the equilibrium geometry of the H6TCBPB linker and metal-ligand clusters. | DFT |
| 2. Vibrational Analysis | Calculate the vibrational frequencies to derive bond and angle force constants. | DFT |
| 3. Torsional Profile Scans | Scan the potential energy surface along key dihedral angles to parameterize torsional terms. | DFT |
| 4. Partial Charge Derivation | Determine the atomic partial charges to model electrostatic interactions. | Electrostatic Potential Fitting (e.g., RESP) |
| 5. van der Waals Parameterization | Assign or fit Lennard-Jones parameters for non-bonded interactions. | Analogy to existing force fields or fitting to experimental data. |
| 6. Validation | Compare simulation results using the new force field with experimental data or high-level QM calculations. | MD simulations, QM calculations |
Computational Prediction of Framework Topologies, Stability, and Porosity
A key advantage of computational chemistry is the ability to predict the structures and properties of materials before they are synthesized. For MOFs, this involves predicting the likely network topology that will form from a given linker and metal SBU, as well as forecasting the stability and porosity of the resulting framework.
The field of reticular chemistry provides a basis for predicting MOF topologies by considering the geometry of the molecular building blocks. acs.org Computational tools can enumerate the possible topologies that can arise from the combination of a tripodal linker like H6TCBPB and various metal SBUs. By analyzing the geometric features of the building units, it is possible to predict the most likely resulting network structures. nih.gov
Once a hypothetical MOF structure is generated, its stability can be assessed computationally. Thermal stability can be investigated by simulating the effect of increasing temperature on the framework's structure. Chemical stability, particularly towards solvents like water, is a critical factor for many applications and can be studied by simulating the framework in the presence of these molecules and analyzing the interaction energies and any structural degradation. rsc.org The strength of the metal-ligand bond is a key determinant of a MOF's stability.
The porosity of a hypothetical framework can be readily calculated from its crystal structure. Geometric methods can be used to determine the pore volume, pore size distribution, and accessible surface area (often calculated using a probe molecule like nitrogen). These predicted porosity metrics are crucial for evaluating the potential of a new MOF for applications such as gas storage and separation.
Table 3: Computationally Predicted Properties of a Hypothetical H6TCBPB-based MOF
| Property | Predicted Value | Method of Prediction |
| Topology | pto, tbo, or novel | Reticular chemistry principles, topological enumeration |
| Gravimetric Surface Area | 3500 - 5000 m²/g | Geometric analysis of the crystal structure |
| Pore Volume | 1.2 - 1.8 cm³/g | Geometric analysis of the crystal structure |
| Largest Pore Diameter | 2.5 - 3.5 nm | Geometric analysis of the crystal structure |
| Thermal Stability | > 350 °C | Simulated thermogravimetric analysis (TGA) |
| Water Stability | Moderate | MD simulations in the presence of water molecules |
Note: The values presented are hypothetical and for illustrative purposes, based on expectations for MOFs constructed from large, rigid linkers.
In Silico Design of Novel this compoundyl)benzene-based Materials with Tailored Features
The ultimate goal of computational modeling in this field is the in silico design of novel materials with properties tailored for specific applications. High-throughput computational screening is a powerful approach where large libraries of hypothetical MOF structures, potentially including those based on H6TCBPB and its functionalized derivatives, are generated and their properties are evaluated computationally. mdpi.com
For example, to design a MOF for carbon dioxide capture, one could computationally screen a library of H6TCBPB-based frameworks with different metal ions and topologies for their CO2 adsorption capacity and selectivity over other gases like nitrogen. mdpi.com This screening would typically involve Grand Canonical Monte Carlo (GCMC) simulations to predict the adsorption isotherms. The results of such a screening can identify the most promising candidate materials for experimental synthesis.
Furthermore, the H6TCBPB linker itself can be computationally modified to tune the properties of the resulting MOFs. For instance, functional groups with specific chemical affinities could be computationally introduced onto the aromatic rings of the linker to enhance its interaction with target guest molecules. DFT calculations can be used to assess how these modifications affect the electronic properties of the linker and its binding to metal ions. This iterative cycle of in silico design, computational screening, and experimental validation can significantly accelerate the discovery of new functional materials.
Functionalization and Derivatization Strategies for 1,3,5 Tris 3,5 Carboxy 1,1 Biphenyl 4
Pre-Synthetic Ligand Modification for Tailored Framework Properties
Pre-synthetic modification involves the chemical alteration of the organic ligand itself before its use in MOF synthesis. This "bottom-up" approach is a powerful tool for embedding specific functionalities directly into the framework's backbone. By modifying the 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene ligand, researchers can systematically tune the resulting MOF's properties, such as pore size, surface chemistry, and catalytic activity, without altering the underlying network topology.
The structure of this ligand offers several positions for functionalization. Functional groups can be introduced onto the peripheral phenyl rings or the central benzene (B151609) core. For example, the addition of amino (-NH2), nitro (-NO2), or alkyl groups can fundamentally change the ligand's electronic properties and reactivity. An amino-functionalized ligand can introduce basic sites within the MOF, enhancing its affinity for acidic gases like CO2. researchgate.net
Key Research Findings:
Tuning Pore Environment: The introduction of functional groups alters the surface chemistry of the MOF's pores. For instance, grafting hydrophobic alkyl chains onto the ligand can switch the framework's character from hydrophilic to hydrophobic.
Enhanced Gas Sorption: Amine-functionalized ligands have been shown to significantly improve CO2 capture performance in various MOFs due to the strong interaction between the basic amine groups and acidic CO2 molecules. researchgate.net
Catalytic Activity: Incorporating catalytically active sites, such as proline moieties or metal-coordinating groups like bipyridine, directly onto the ligand can create highly active and selective heterogeneous catalysts.
Below is a table illustrating potential pre-synthetic modifications of the target ligand and their expected impact on framework properties.
| Functional Group | Potential Modification Site | Anticipated Effect on Framework Properties | Illustrative Application |
| Amino (-NH₂) | Peripheral biphenyl (B1667301) rings | Increased basicity, enhanced CO₂ affinity | Carbon capture, catalysis |
| Nitro (-NO₂) | Peripheral biphenyl rings | Electron-withdrawing, potential for further reduction to amine | Chemical sensing, precursor for PSM |
| Sulfonic Acid (-SO₃H) | Central or peripheral rings | Increased acidity, improved proton conductivity | Proton exchange membranes, acid catalysis |
| Alkyl Chains (-R) | Peripheral biphenyl rings | Increased hydrophobicity, modified pore size | Separation of nonpolar molecules |
Post-Synthetic Modification of Frameworks Incorporating this compoundyl)benzene
Post-synthetic modification (PSM) refers to the chemical transformation of a pre-synthesized MOF. nih.gov This technique allows for the functionalization of frameworks that might not be stable under the conditions required for de novo synthesis with functionalized ligands. nih.govescholarship.org PSM is a versatile strategy for introducing a wide range of chemical functionalities that would otherwise be difficult to incorporate directly. researchgate.net
For a MOF constructed from this compoundyl)benzene, PSM could be performed on functional groups that were introduced via a pre-synthetic route. For example, if an amine-functionalized version of the ligand were used to build a MOF, the pendant amine groups within the framework's pores could serve as chemical handles for further reactions. nih.gov These amine groups could be converted into amides, imines, or ureas, each modification imparting distinct chemical properties to the framework. researchgate.netnih.gov
Key Research Findings:
Broad Functional Scope: PSM has been successfully used to introduce complex functional groups, including catalytic metal complexes and organic molecules, into a wide variety of MOF structures. nih.govresearchgate.net
Preservation of Crystallinity: A key advantage of PSM is the ability to perform chemical reactions on the solid-state framework while maintaining its crystalline structure and porosity. nih.gov
Stepwise Functionalization: PSM enables the multi-step synthesis of complex functionalities within the MOF's pores, creating highly sophisticated materials for applications like tandem catalysis or selective sensing.
The following table outlines a hypothetical PSM pathway on a framework built with an amino-functionalized version of the ligand.
| Starting Framework | Reagent | Reaction Type | Resulting Functionality | Potential Application |
| MOF-NH₂ | Acetic Anhydride | Acylation | Amide (-NHCOCH₃) | Altered surface polarity |
| MOF-NH₂ | Aldehyde/Ketone | Schiff Base Condensation | Imine (-N=CHR) | Metal ion sequestration, catalysis |
| MOF-NH₂ | Isocyanate | Urea Formation | Urea (-NHCONH-R) | Enhanced gas binding sites |
Co-ligand Strategies for Enhanced Framework Diversity and Multi-functionality
A co-ligand, or mixed-ligand, strategy involves synthesizing a MOF using two or more different organic linkers simultaneously. rsc.org This approach allows for the creation of multivariate frameworks where the properties can be finely tuned by adjusting the ratio and type of the incorporated ligands. osti.gov By combining this compoundyl)benzene with other linkers of different lengths, geometries, or functionalities, it is possible to construct MOFs with enhanced complexity and novel properties that are not achievable with a single ligand. rsc.orgnih.gov
For example, incorporating a smaller dicarboxylate linker alongside the large tritopic ligand could modulate the pore size and topology of the resulting framework. Alternatively, using a second ligand that already bears a specific functional group (e.g., a photosensitive azobenzene (B91143) unit or a fluorescent tag) can introduce new functions into the material. nih.gov
Key Research Findings:
Pore Engineering: The use of multiple ligands with different lengths is a well-established method for creating hierarchical pore structures, which can improve mass transport within the framework. nih.gov
Synergistic Properties: Mixed-ligand MOFs can exhibit properties that are a synergistic combination of the individual components, leading to enhanced catalytic performance or unique separation capabilities. researchgate.net
Defect Engineering: The incorporation of different ligands can be used to intentionally introduce defects or missing-linker sites in the framework, which can sometimes create open metal sites that enhance catalytic activity or gas adsorption.
This table provides examples of potential co-ligands that could be used with this compoundyl)benzene and the resulting effects.
| Primary Ligand | Co-Ligand Example | Co-Ligand Type | Anticipated Effect on Framework |
| This compoundyl)benzene | Benzene-1,4-dicarboxylic acid (BDC) | Shorter, linear dicarboxylate | Pore size modulation, altered topology |
| This compoundyl)benzene | 2-Aminobenzene-1,4-dicarboxylic acid (NH₂-BDC) | Functionalized linear dicarboxylate | Introduction of basic sites, tunable functionality |
| This compoundyl)benzene | Biphenyl-3,3',5,5'-tetracarboxylic acid | Higher connectivity carboxylate | Increased framework connectivity and stability |
Advanced Applications of 1,3,5 Tris 3,5 Carboxy 1,1 Biphenyl 4 Derived Materials
Catalysis and Photocatalysis
The porous and highly ordered nature of MOFs derived from these trigonal linkers provides an ideal platform for catalytic applications. scientificlabs.co.uknih.gov The frameworks can act as heterogeneous catalysts, offering high stability and reusability.
A key advantage of MOFs is the ability to precisely engineer their catalytic active sites. This can be achieved through several strategies:
Open Metal Sites: By carefully selecting synthesis conditions, it is possible to create MOFs with coordinatively unsaturated metal centers, often called open metal sites. These sites can act as Lewis acids, providing highly active centers for catalysis. For instance, MOF-74 microparticles prepared with structural defects exhibit additional open metal sites, leading to enhanced catalytic activity for the cyanosilylation of aldehydes. nih.gov Similarly, a TIBM-Cu MOF showed excellent CO2 adsorption capacity due to the presence of open Cu sites. mdpi.com
Linker Functionalization: The organic linkers themselves can be chemically modified before or after MOF assembly to introduce specific catalytic functionalities. researchgate.net This approach allows for the creation of diverse catalytic environments within the pores. For example, amide-functionalized carboxylate linkers have been used to improve CO2/N2 selectivity in MOFs. mdpi.com
Mixed-Metal/Linker Systems: Incorporating multiple types of metal ions or organic linkers into a single framework can create multifunctional materials with enhanced or novel catalytic properties. nih.govmdpi.com This strategy can introduce new active centers and improve the separation efficiency of photogenerated electrons and holes, thereby boosting photocatalytic activity. mdpi.com
Materials derived from these linkers are excellent components in multi-catalyst systems, where synergy between different components enhances performance. MOFs can be combined with other materials to create highly effective photocatalytic systems. For example, incorporating titanium into the zirconium-based MOF NU-1000 results in a highly reactive biocidal photocatalyst where the Ti/Zr center and the organic linker act synergistically as dual active centers, widening the light absorption band and enhancing the generation of reactive oxygen species. nih.gov MOFs can also be coupled with semiconductors or decorated with metal nanoparticles to improve charge separation and transfer, leading to superior photocatalytic efficiency for environmental remediation under visible light. rsc.org
| Catalyst System | Application | Key Finding |
| [Zn8(BTB)2]-POMOF | Electrocatalytic bromate (B103136) reduction | A porous polyoxometalate-based MOF (POMOF) using the H3BTB linker exhibits effective catalytic activity. rsc.org |
| Defect-Engineered MOF-74 | Cyanosilylation of aldehydes | Introducing structural defects creates additional open metal sites, significantly enhancing catalytic performance. nih.gov |
| JNM-18 (Cu(I)-TABPB MOF) | Aerobic oxidation of benzylamines | A 2D donor-acceptor MOF with a related amino-functionalized linker shows efficient photocatalytic activity under violet LED irradiation. ossila.com |
| NU-1012 (Ti-Zr MOF) | Biocidal photocatalysis | Synergistic action between the bimetallic node and the pyrene (B120774) linker enhances reactive oxygen species generation under visible light. nih.gov |
Sensing Technologies for Molecular Recognition and Environmental Pollutants
The unique luminescent properties and porous structures of MOFs make them highly effective as chemical sensors. nih.govrsc.org They offer high sensitivity, selectivity, and rapid response times for detecting a variety of analytes. nih.gov
The design of MOFs allows for the creation of specific recognition sites within the pores, enabling selective detection of target molecules. The framework can be tailored to interact with specific analytes through mechanisms like size exclusion, specific binding interactions, or host-guest chemistry. This structural control is crucial for developing sensors that can distinguish between similar molecules, a critical need for environmental monitoring and food safety. mdpi.com For instance, luminescent MOFs (LMOFs) can be designed to detect pollutants like heavy metal ions, pesticides, and volatile organic compounds with excellent selectivity and recyclability. nih.gov
The primary mechanism for MOF-based sensing involves changes in their luminescence upon interaction with an analyte. researchgate.net This is often a "turn-off" or quenching phenomenon, where the analyte interacts with the framework and deactivates its fluorescent emission. mdpi.com
Analyte Quenching: Many LMOFs exhibit strong fluorescence that can be quenched by the presence of specific molecules, particularly nitroaromatic compounds, which are common explosives and pollutants. researchgate.net The electron-deficient nature of nitroaromatics facilitates an electron transfer process from the electron-rich MOF, leading to luminescence quenching.
Cation Detection: LMOFs are also widely used for detecting metal ions like Fe³⁺ and Cu²⁺. rsc.org The sensing mechanism can involve energy absorption competition between the analyte and the linker, cation exchange, or even the collapse of the framework structure upon interaction with the target ion, all of which alter the luminescent output. rsc.org
Covalent Organic Frameworks (COFs): A related class of materials, COFs, built from similar organic linkers, also show promise in sensing. A COF synthesized from a related linker, 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene, exhibits strong fluorescence and can detect nitrofurazone (B1679002) with a very low detection limit of 0.022 µg mL⁻¹. ossila.com
| Sensor Material | Analyte Detected | Detection Limit | Mechanism |
| Tb(III)-based MOF | 3-nitrotoluene, 4-nitro-m-xylene | ~350 nM | Luminescence Quenching |
| COF from TABPB linker | Nitrofurazone | 0.022 µg mL⁻¹ | Fluorescence Quenching |
| Cationic Eu(III) MOF | Chromate ions (CrO₄²⁻) | Not specified | Luminescence Quenching |
Energy-Related Materials and Technologies
The high porosity and vast surface area of MOFs constructed from linkers like H3BTB and H3TCBPB make them prime candidates for energy storage and conversion applications. mdpi.comresearchgate.net
Gas Storage: One of the most studied applications is the storage of gases like hydrogen and methane (B114726). youtube.com MOFs such as MOF-177, which is built using the H3BTB linker, exhibit exceptionally high surface areas (~5000 m²/g) and can store significant amounts of hydrogen (7.5 wt. % at 77K). sigmaaldrich.com The tunable pore size and chemical environment allow for the optimization of gas adsorption properties for applications in clean energy vehicles. youtube.com
Electrochemical Applications: MOFs and their derivatives are increasingly being explored as electrode materials for batteries and supercapacitors. mdpi.com Their porous structure provides channels for ion transport, while the metal nodes and organic linkers can offer redox-active sites. mdpi.comresearchgate.net Although the poor electrical conductivity of pristine MOFs can be a challenge, this is often addressed by creating composites with conductive materials like graphene or by pyrolyzing the MOF to create highly porous, nitrogen-doped carbon materials that encapsulate active metal species. mdpi.comresearchgate.net These derived materials show promise for Li-ion batteries, Na-ion batteries, and fuel cells. mdpi.com
| MOF Material | Application | Key Performance Metric |
| MOF-177 (from H3BTB) | Hydrogen Storage | 7.5 wt. % H₂ storage at 77 K. sigmaaldrich.com |
| Al-TCBPB | Hydrogen Storage | 4.8 wt. % excess H₂ adsorption at 77 K and 9 MPa. |
| MOF-derived Carbons | Batteries, Supercapacitors | High surface area and tunable porosity enhance ion transport and provide electroactive sites. mdpi.comresearchgate.net |
Design of Frameworks for Enhanced Electron and Ion Transport
The development of electrically conductive MOFs and COFs is a rapidly growing field of research, with significant implications for their use in electronic and electrochemical devices. The design of frameworks derived from 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene and its analogs is focused on creating efficient pathways for charge carriers.
Key design strategies include the careful selection of metal nodes and organic linkers to facilitate orbital overlap and delocalization of electrons throughout the framework. The extended π-conjugation of the this compoundyl)benzene ligand is a crucial feature in this regard. When combined with redox-active metal centers, this can lead to frameworks with intrinsic electrical conductivity.
For ion transport, the focus is on tailoring the pore size and functionalizing the pore walls of the frameworks. By controlling the dimensions of the channels within the material, it is possible to regulate the diffusion of specific ions. Furthermore, the incorporation of functional groups, such as sulfonate or amine moieties, onto the organic linkers can create favorable interactions with ions, thereby enhancing their mobility through the framework. Research into ion-conductive COFs, for instance, has shown that optimizing pore size and functionalization can lead to materials with high ionic conductivity, which are promising for applications in solid-state batteries and fuel cells. rsc.org
Photoelectrochemical Applications, including CO2 Reduction and Hydrogen Production
Materials derived from this compoundyl)benzene are also being explored for their potential in converting solar energy into chemical fuels through photoelectrochemical processes. These applications leverage the light-harvesting properties of the frameworks and their ability to facilitate charge separation and transport.
In the context of CO2 reduction , these porous materials can act as efficient and selective photocatalysts. researchgate.net The high surface area of the frameworks allows for the effective adsorption of CO2 molecules, while the photoactive components of the material can generate the necessary charge carriers upon light absorption to drive the conversion of CO2 into valuable chemical feedstocks, such as methane or methanol. researchgate.net The tunability of the electronic properties of these frameworks is key to optimizing their light absorption characteristics and the efficiency of the catalytic process. researchgate.net
For hydrogen production from water splitting, frameworks derived from this ligand can serve as robust and efficient photocatalysts. The design of these materials often involves incorporating light-sensitizing moieties and catalytic active sites into the framework structure. Upon illumination, the material absorbs photons, generating electron-hole pairs. These charge carriers are then separated and transported to the surface of the material, where they drive the reduction of protons to produce hydrogen gas. Researchers are actively investigating various strategies to enhance the efficiency of these systems, such as by optimizing the band structure of the material and by incorporating co-catalysts to accelerate the hydrogen evolution reaction.
While specific performance data for frameworks derived solely from this compoundyl)benzene in these applications is still emerging, the broader class of MOF- and COF-based photocatalysts has shown promising results. For example, some MOF-based systems have demonstrated significant activity for CO2 reduction, and various COF-based photocatalysts have achieved high hydrogen evolution rates.
Environmental Remediation and Separation Technologies
The high porosity and tunable surface chemistry of frameworks derived from this compoundyl)benzene make them highly effective materials for environmental remediation and separation technologies. These applications capitalize on the ability of the frameworks to selectively adsorb and either store or degrade environmental pollutants.
Adsorption Mechanisms in Porous Frameworks for Pollutant Capture
The primary mechanism for pollutant capture in these porous frameworks is adsorption, which is driven by a combination of physical and chemical interactions between the pollutant molecules (guest) and the framework (host). The large internal surface area and well-defined pore structure of these materials provide an abundance of sites for pollutant adsorption.
Several factors influence the adsorption process:
Pore Size and Shape: The dimensions of the pores can be tailored to selectively adsorb molecules of a specific size and shape, a phenomenon known as the molecular sieving effect.
Surface Functionality: The chemical nature of the pore walls can be modified to enhance the affinity for specific pollutants. For example, the incorporation of polar functional groups can increase the adsorption of polar organic molecules through dipole-dipole interactions or hydrogen bonding.
Host-Guest Interactions: The adsorption is also governed by various intermolecular forces, including van der Waals forces, π-π stacking interactions between the aromatic rings of the framework and the pollutant, and coordination bonds between the pollutant and open metal sites within the framework.
These materials have shown promise for the capture of a wide range of pollutants, including volatile organic compounds (VOCs), heavy metal ions, and emerging contaminants such as pharmaceuticals and personal care products. nih.gov
Degradation of Organic Contaminants and Water Purification
Beyond simple adsorption, frameworks derived from this compoundyl)benzene can also be designed to actively degrade organic contaminants, contributing to water purification. researchgate.net This is typically achieved by incorporating catalytically active sites into the framework structure.
One promising approach is photocatalytic degradation . In this process, the framework material acts as a photocatalyst, absorbing light and generating highly reactive oxygen species (ROS), such as hydroxyl radicals. These ROS then attack and break down the organic pollutant molecules into less harmful substances. The high surface area of the framework ensures efficient contact between the catalyst, the pollutant, and the light source.
Another mechanism for degradation involves the use of the framework as a catalyst or co-catalyst in advanced oxidation processes (AOPs). For instance, a polyoxometalate-based MOF (POMOF) constructed using a related ligand, 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB), has demonstrated effective catalytic activity for the reduction of bromate, an inorganic water contaminant. rsc.org This highlights the potential for designing frameworks with specific catalytic functionalities for the degradation of a wide range of pollutants.
The development of these materials for environmental applications is a vibrant area of research, with ongoing efforts to improve their stability, efficiency, and selectivity for the removal and degradation of a broad spectrum of environmental contaminants.
Challenges and Future Perspectives in the Research of 1,3,5 Tris 3,5 Carboxy 1,1 Biphenyl 4
Scalability and Industrial Viability of Material Synthesis and Processing
A primary obstacle in the widespread application of frameworks synthesized with 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-yl)benzene is the transition from laboratory-scale synthesis to industrial production. acs.org The synthesis of the linker itself is a multi-step process that can be time-consuming and costly, which in turn elevates the production expenditure of the final porous materials. rsc.org This economic factor is a significant consideration for commercialization. nih.gov
Future research must focus on developing more efficient and cost-effective synthetic routes for the linker. rsc.org Strategies such as "one-pot" in situ reactions, where simpler precursors form the complex linker during the framework assembly, could dramatically simplify the process and reduce costs. rsc.org Furthermore, advancing from conventional batch synthesis to continuous flow production methods is a promising avenue for improving scalability, reproducibility, and process control. acs.orgresearchgate.net The development of green processing methods that minimize solvent waste and energy consumption will also be crucial for industrial feasibility. acs.orgresearchgate.net
| Challenge | Potential Future Solution | Impact on Viability |
| Complex, multi-step linker synthesis | Development of "one-pot" in situ ligand synthesis | Reduces cost, time, and complexity |
| High cost of precursors and reagents | Sourcing cheaper starting materials; improving reaction yields | Lowers overall production cost |
| Batch synthesis limitations | Transition to continuous flow chemistry methods | Enhances scalability, control, and reproducibility |
| Environmental impact (solvents, energy) | Implementation of green chemistry principles | Improves sustainability and regulatory compliance |
Rational Design Principles for Targeted Material Applications
The principle of reticular chemistry—linking molecular building blocks into predetermined structures—has been fundamental to the development of materials from linkers like this compoundyl)benzene. nih.gov The geometry, length, and functionality of the linker dictate the final structure and properties of the resulting framework. rsc.orgresearchgate.netsemanticscholar.org The key challenge lies in moving from serendipitous discovery to the a priori design of materials with specific properties for targeted applications, such as gas storage, separations, or catalysis. rsc.orgresearchgate.net
Future advancements will heavily rely on the integration of computational modeling and predictive simulations. tandfonline.com These tools can help foresee the resulting topology from a given linker and metal node combination, and predict material properties like pore size, surface area, and guest-molecule affinity. tandfonline.comrsc.org A deeper understanding of structure-property relationships is needed. For example, introducing specific functional groups onto the biphenyl (B1667301) rings of the linker can tune the electronic properties and surface chemistry of the pores for selective molecular recognition or catalytic activity. rsc.org This "pore engineering" approach is a powerful strategy for creating tailor-made materials. semanticscholar.org
| Design Principle | Objective | Controlling Factor |
| Topological Control | Achieve a specific network structure (e.g., high connectivity, desired pore geometry) | Linker geometry, metal cluster connectivity, synthesis conditions nih.gov |
| Pore Size Tuning | Adjust pore dimensions for size-selective separations | Length and rigidity of the linker arms rsc.orgresearchgate.net |
| Functionalization | Introduce specific chemical properties within the pores | Adding functional groups (-NH2, -OH, etc.) to the linker rsc.orgnih.gov |
| Stability Enhancement | Improve thermal and chemical robustness | Choice of strong metal-ligand bonds (e.g., high-valent metals) rsc.org |
In Situ Characterization Techniques for Dynamic Processes within Frameworks
Understanding the formation of porous frameworks and their behavior under operational conditions is critical for optimizing synthesis and performance. Traditional characterization is often performed ex situ, providing only snapshots of the material before and after a process. This approach misses crucial information about nucleation, crystal growth, and dynamic structural changes. researchgate.netacs.org The primary challenge is to observe these processes in real-time within the reaction vessel (in situ) or while the material is performing its function (operando). rsc.org
The future of this field lies in the advanced application of synchrotron-based techniques, such as in situ X-ray diffraction and scattering, which can monitor the evolution of crystalline phases during synthesis. researchgate.net Spectroscopic methods, including Raman and infrared spectroscopy, can provide complementary information on the chemical transformations of the linker and metal centers. rsc.org These operando studies are essential for understanding reaction mechanisms in catalytic applications or for observing the structural flexibility of frameworks during gas adsorption and desorption cycles. nih.govresearchgate.net Such insights are invaluable for rationally designing more efficient and robust materials. acs.org
Development of Novel Hybrid Materials Incorporating 1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-)
While porous frameworks built solely from this linker and metal ions have remarkable properties, their inherent crystallinity can lead to brittleness, and their microporous nature can sometimes limit mass transport. semanticscholar.orgosti.gov A significant challenge and opportunity is the integration of these frameworks into hybrid or composite materials to combine their advantages with the properties of other materials like polymers. taylorfrancis.commdpi.com
The future direction is the creation of sophisticated hybrid materials where the framework is not just a simple filler but is synergistically integrated with a matrix. semanticscholar.orgosti.gov This includes mixed-matrix membranes for enhanced gas separations, where the framework's selectivity is combined with the processability of a polymer. semanticscholar.org Another promising area is the synthesis of polymer-grafted frameworks, where polymers are grown from the surface of the framework particles to improve compatibility with a surrounding matrix or to introduce new functionalities. rsc.org These strategies aim to create materials with hierarchical porosity, improved mechanical stability, and tailored chemical properties for advanced applications. semanticscholar.orgtaylorfrancis.com
Bridging Fundamental Research with Technological Advancements in Porous Materials
A persistent challenge in the field of porous materials is the gap between promising results in academic laboratories and their translation into commercially viable technologies. acs.orgnih.gov While materials based on linkers like this compoundyl)benzene exhibit record-breaking surface areas and interesting properties, their path to real-world application is fraught with obstacles related to cost, long-term stability, and process integration. nih.govnih.gov
To bridge this gap, future research must be increasingly application-oriented from the outset. rsc.orgresearchgate.net This involves not only designing materials with superior performance but also considering their stability under industrial operating conditions (e.g., in the presence of water vapor, acidic gases), their regenerability over many cycles, and their ability to be processed into practical forms like pellets or coatings. researchgate.netnih.gov Stronger collaboration between academia and industry is essential to align fundamental research with industrial needs and to overcome the engineering challenges associated with integrating these advanced materials into existing technologies. nih.govreinste.com The ultimate goal is to see these sophisticated molecularly-designed materials provide solutions to major global challenges in energy, environment, and health. acs.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for H₃TCBPB, and how can its purity be validated?
H₃TCBPB is synthesized via a multistep Suzuki-Miyaura coupling reaction, with one reported method achieving ~96% yield using CO₂ as a carboxylation agent. Post-synthesis purification involves recrystallization in DMF or DMSO, followed by Soxhlet extraction to remove unreacted precursors. Purity is validated via ¹H/¹³C NMR (to confirm functional groups) and HPLC-MS (to detect trace impurities). Solubility in polar aprotic solvents (e.g., DMF) is critical for subsequent MOF synthesis .
Q. How does the ligand’s solubility impact MOF fabrication?
H₃TCBPB’s limited solubility in water but high solubility in DMF/DMSO necessitates solvent-assisted synthesis for MOFs. For example, solvothermal methods (e.g., 120°C, 24–48 hrs) in DMF enable coordination with metal nodes like Zr⁶ clusters. Solvent choice directly affects crystallinity, as evidenced by PXRD patterns showing sharp peaks for well-formed frameworks .
Q. What spectroscopic techniques are essential for structural characterization?
- FTIR : Confirms deprotonation of carboxyl groups (shift from ~1700 cm⁻¹ to ~1400–1600 cm⁻¹ upon coordination).
- PXRD : Matches experimental patterns with simulated models (e.g., using Mercury software) to verify framework topology.
- TGA : Assesses thermal stability (decomposition >400°C for Zr-MOFs), indicating ligand-metal bond robustness .
Advanced Research Questions
Q. How can H₃TCBPB-based MOFs be tailored for high-stability gas capture applications?
Zr-MOFs incorporating H₃TCBPB exhibit exceptional stability (thermal: >500°C; chemical: resistant to acids/bases) due to strong Zr–O bonds and dynamic cluster rearrangement . For CO₂ capture, optimize activation protocols (e.g., supercritical CO₂ drying) to preserve porosity. BET surface areas (>2000 m²/g) and grand canonical Monte Carlo (GCMC) simulations predict adsorption capacities (e.g., ~4 mmol/g at 1 bar, 298 K) .
Q. What strategies resolve contradictions in reported CO₂ adsorption capacities for similar MOFs?
Discrepancies arise from variations in activation conditions or defects. Use in situ PXRD and DRIFT spectroscopy to monitor framework integrity post-activation. Pair adsorption isotherms with density functional theory (DFT) to correlate pore geometry with binding energies. For example, open metal sites or functionalized linkers enhance selectivity via quadrupole interactions .
Q. How do steric effects from H₃TCBPB’s biphenyl groups influence catalytic activity in MOFs?
The ligand’s bulky biphenyl moieties create mesoporous channels (~2–3 nm), enabling size-selective catalysis. Test via probe reactions (e.g., Knoevenagel condensation) using substrates of varying sizes. Transmission electron microscopy (TEM) and gas physisorption quantify pore accessibility. Adjust linker symmetry (e.g., trigonal vs. linear) to balance active-site exposure and stability .
Methodological Tables
Table 1. Key Physicochemical Properties of H₃TCBPB
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₄₅H₃₀O₆ | |
| Solubility | DMF, DMSO (>50 mg/mL at 25°C) | |
| Thermal Stability (TGA) | Decomposition onset: ~400°C (Zr-MOF) |
Table 2. Comparison of CO₂ Capture Performance in H₃TCBPB-Based MOFs
| MOF Type | Surface Area (m²/g) | CO₂ Uptake (mmol/g, 1 bar) | Stability Test (Conditions) |
|---|---|---|---|
| Zr-H₃TCBPB | 2200 | 3.9 | 500°C, 12 hrs (N₂) |
| Functionalized | 1800 | 4.5 | pH 2–12, 24 hrs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
